N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE is a complex organic compound that features a triazine ring substituted with a chloropyrimidine moiety and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE typically involves multiple steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-pyrimidinethiol with 2-chloro-4,6-dimethylpyrimidine under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-chloro-4,6-dimethyl-1,3,5-triazine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLORO-3-NITROPHENYL)-2-((4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL)ACETAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-2-((4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL)ACETAMIDE
Uniqueness
N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE is unique due to its specific combination of a triazine ring with a chloropyrimidine moiety and an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-chloro-6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-ethyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN6S/c1-4-13-9-16-8(12)17-11(18-9)19-10-14-6(2)5-7(3)15-10/h5H,4H2,1-3H3,(H,13,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHBKARSUYTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)SC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.